molecular formula C5H10O2 B1672631 Isovaleric acid CAS No. 503-74-2

Isovaleric acid

Cat. No. B1672631
CAS RN: 503-74-2
M. Wt: 102.13 g/mol
InChI Key: GWYFCOCPABKNJV-UHFFFAOYSA-N
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Description

Isovaleric acid, also known as 3-methylbutanoic acid, is commonly used for ester synthesis and as a building block in organic reactions . It is a volatile organic compound present in vinegar bait and is determined by solid phase microextraction . Isovaleric acid inhibits the synthesis of saturated fatty acids .


Synthesis Analysis

Isovaleric acid can be synthesized from isobutyl alcohol via isobutyl bromide and isovaleronitrile . A semi-industrial method has been developed for preparing synthetic isovaleric acid . Another approach involves the use of a bio-catalytic method in E. coli to biosynthesize carboxylic acids .


Molecular Structure Analysis

The molecular formula of Isovaleric acid is C5H10O2 . It has a molecular weight of 102.13 .


Chemical Reactions Analysis

Isovaleric acid is commonly used for ester synthesis and as a building block in organic reactions . It is a volatile organic compound present in vinegar bait and is determined by solid phase microextraction . Isovaleric acid inhibits the synthesis of saturated fatty acids .


Physical And Chemical Properties Analysis

Isovaleric acid is a colorless liquid with a penetrating odor . It is slightly soluble in water . It is corrosive to metals and to tissue .

Scientific Research Applications

Isovaleric Acidemia: Genetic Insights and Phenotypic Variability

Isovaleric acidemia, an inborn error of leucine metabolism, presents a spectrum of clinical manifestations, from mild to severe forms. A common mutation (932C-->T, A282V) associated with a mild, potentially asymptomatic phenotype has been identified, highlighting the variability of the condition and the importance of newborn screening for early detection and management (Ensenauer et al., 2004). The discovery of 19 new metabolites in IVA patients suggests a complex metabolic profile, potentially explaining the varied clinical symptoms observed in these individuals (Loots, Erasmus, & Mienie, 2005).

Metabolic Pathways and Enzymatic Activity

Research has explored the role of isovaleric acid in biological systems, such as its impact on Na+, K+-ATPase activity in the cerebral cortex of rats. This enzyme is crucial for maintaining neuronal excitability and normal brain function, suggesting that isovaleric acid's inhibitory effects may contribute to the neurological dysfunction observed in isovaleric acidemia patients (Ribeiro et al., 2007).

Environmental and Industrial Applications

Isovaleric acid has been studied in contexts outside human biology, such as its efficiency as a substrate in enhanced biological phosphorus removal. Its transformation to polyhydroxyalkanoates (PHAs) under anaerobic conditions suggests potential applications in wastewater treatment and bioplastic production (Hood & Randall, 2001). Additionally, the synthesis of L-menthyl isovalerate by esterification under microwave irradiation indicates its utility in pharmaceuticals and as a flavoring agent, showcasing the broad applicability of isovaleric acid in various industrial processes (Suerbaev et al., 2016).

Safety And Hazards

Isovaleric acid is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Isovaleric acid has been found to ameliorate ovariectomy-induced osteoporosis by inhibiting osteoclast differentiation . This suggests that isovaleric acid can be considered a useful material to control osteoclast-associated bone disorders, including osteoporosis .

properties

IUPAC Name

3-methylbutanoic acid
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InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
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InChI Key

GWYFCOCPABKNJV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC(=O)O
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Molecular Formula

C5H10O2
Record name ISOPENTANOIC ACID
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DSSTOX Substance ID

DTXSID5029182
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Molecular Weight

102.13 g/mol
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Physical Description

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour
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Record name Butanoic acid, 3-methyl-
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Boiling Point

176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg
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Flash Point

70 °C
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Solubility

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water
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Density

0.931 @ 20 °C/4 °C, 0.923-0.928
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Vapor Pressure

0.44 [mmHg], 0.44 mm Hg at 25 °C
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Mechanism of Action

(14)C-LABELED ISOVALERIC ACID ADMIN ORALLY TO RATS SHOWED ISOPROPYL GROUP WAS MORE EFFICIENTLY UTILIZED FOR CHOLESTEROL SYNTH THAN CARBOXYL GROUPS, & ALSO MORE EFFICIENTLY UTILIZED THAN FATTY ACID SYNTH. CLEAVAGE OF ACID INTO 2 FRAGMENTS OCCURS BEFORE CHOLESTEROL SYNTH. (14)C-LABELED ISOVALERIC ACID ADMIN ORALLY TO RATS APPEARS TO ENHANCE THE INCORPORATION OF CARBON DIOXIDE INTO CHOLESTEROL., All liver mitochondrial preparations were affected by 1.19 mM isovalerate. Isovaleryl CoA is a potent inhibitor of succinate:CoA ligase (SCL) with positive cooperativity and half-maximal inhibition at 273 +/-11 uM isovaleryl CoA. The investigators suggested that inhibition of the citric acid cycle at the SCL step may be a general mechanism of organic acid toxicity to mitochondria.
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Product Name

Isovaleric acid

Color/Form

Colorless liquid

CAS RN

503-74-2, 35915-22-1, 92634-50-9
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Melting Point

-29.3 °C
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Synthesis routes and methods

Procedure details

A process for the preparation of 3-methyl-butyric acid comprising (a) oxidizing 3-methyl-butanol with the strain Gluconobacter roseus DSM 9364 to produce 3-methyl-butyric acid and (b) recovering the 3-methyl-butyric add produced in (a).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
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reactant
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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